molecular formula C18H17N3S B2411419 1-(Allylthio)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 848992-68-7

1-(Allylthio)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2411419
CAS RN: 848992-68-7
M. Wt: 307.42
InChI Key: ISHCIOXSHUZPIK-UHFFFAOYSA-N
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Description

Benzimidazole and its derivatives, such as pyrimido[1,2-a]benzimidazoles, are nitrogen-containing heterocyclic compounds that form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with various reagents . For instance, pyrimido[1,2-a]benzimidazoles can be synthesized by reacting ortho-phenylenediamines with benzaldehydes .


Molecular Structure Analysis

Benzimidazole ring contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics . It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .


Chemical Reactions Analysis

The chemistry of aza-heterocycles, including benzimidazoles, has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .

Future Directions

Benzimidazole derivatives continue to be of great interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new derivatives and the exploration of their potential therapeutic applications.

properties

IUPAC Name

2-ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S/c1-4-10-22-18-13(5-2)12(3)14(11-19)17-20-15-8-6-7-9-16(15)21(17)18/h4,6-9H,1,5,10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHCIOXSHUZPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile

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